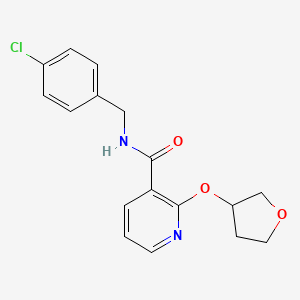![molecular formula C12H18N2O3 B2699133 3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1271073-46-1](/img/structure/B2699133.png)
3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound contains a pyrazole ring, a tetrahydropyran moiety, and two methyl substituents. The tetrahydropyran ring (also known as oxane) contributes to its overall structure . The stereochemistry and spatial arrangement of substituents around the pyrazole core are crucial for its properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
- Studies on similar pyrazole-4-carboxylic acid derivatives have focused on experimental and theoretical approaches, highlighting their structural and spectral properties. For instance, research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid utilized techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing valuable insights into the molecular structure and electronic transitions within these molecules (Viveka et al., 2016).
Cytotoxic Activity
- Certain carboxylic acid derivatives, including those similar to the compound , have been studied for their cytotoxic activities. For instance, derivatives of benzo[b][1,6]naphthyridines showed significant cytotoxicity against various cancer cell lines, suggesting potential for cancer treatment research (Deady et al., 2003).
Coordination Chemistry
- Pyrazole-dicarboxylate acid derivatives, closely related to the compound of interest, have been synthesized and characterized for their ability to form coordination complexes with various metal ions like Cu and Co. These studies contribute to understanding the chelation properties of these compounds and their potential applications in coordination chemistry (Radi et al., 2015).
Molecular Conformation and Hydrogen Bonding
- Research on similar compounds has delved into their molecular conformation and hydrogen bonding capabilities. For instance, studies on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives have revealed complex hydrogen-bonded structures, important for understanding their chemical behavior and interactions (Asma et al., 2018).
C–H Group Acidity and Interactions
- Investigations into the acidity of C–H groups and their interactions, such as in methyl-substituted pyrazines, can provide insights into the behavior of related compounds like 3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid. These studies explore the relationships between molecular structure and chemical properties (Thalladi et al., 2000).
Luminescence Properties
- Research on ligands similar to the compound has demonstrated interesting luminescence properties. For example, the study of 1-carboxymethyl-5-methyl-1H-pyrazole-4-carboxylic acid and its complexes showed dual-emissive luminescence, highlighting the potential for applications in materials science (Su et al., 2014).
Wirkmechanismus
Target of Action
Pyrazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Without specific studies on “3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid”, it’s difficult to determine its exact mode of action. Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Compounds containing a tetrahydropyran ring, such as this one, are commonly used in organic synthesis .
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-(oxan-4-ylmethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-11(12(15)16)9(2)14(13-8)7-10-3-5-17-6-4-10/h10H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKUHOBGOIBGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CCOCC2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2699052.png)
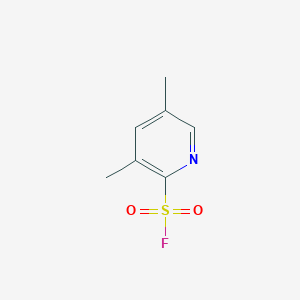
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid](/img/structure/B2699057.png)
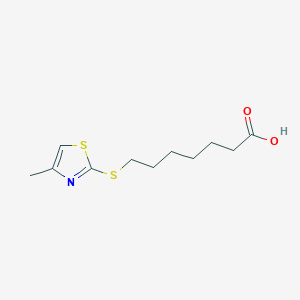
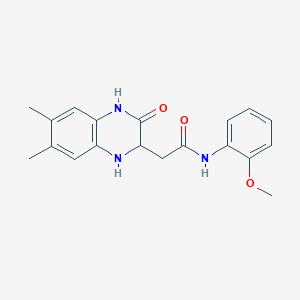
![4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2699060.png)
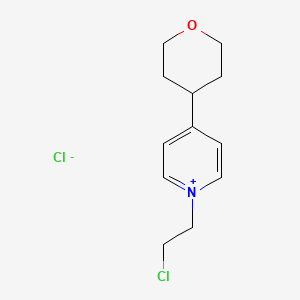
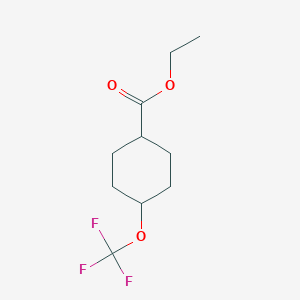
![1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2699066.png)
![2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2699068.png)
![3-((1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2699071.png)
